Methyl 2-amino-4-fluorobutanoate
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Overview
Description
Methyl 2-amino-4-fluorobutanoate is an organic compound with the molecular formula C5H10FNO2 It is a derivative of butanoic acid, where the hydrogen atom at the second position is replaced by an amino group, and the fourth position is substituted with a fluorine atom
Scientific Research Applications
Methyl 2-amino-4-fluorobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-fluorobutanoate can be synthesized through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired compound. Another method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with a fluorinated alkyl halide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-fluorobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction will produce amines.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-fluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively bind to its targets. The amino group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Methyl 2-amino-4-chlorobutanoate
- Methyl 2-amino-4-bromobutanoate
- Methyl 2-amino-4-iodobutanoate
Comparison: Methyl 2-amino-4-fluorobutanoate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity and metabolic stability. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits enhanced biological activity and selectivity.
Properties
IUPAC Name |
methyl 2-amino-4-fluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXULAKDLPCWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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